N,N'-(Naphthalene-1,5-diyl)bis(3-oxobutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) is an organic compound characterized by the presence of a naphthalene core linked to two 3-oxobutanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) typically involves the condensation reaction between naphthalene-1,5-diamine and ethyl acetoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-dicarboxylic acid derivatives, while reduction can produce corresponding amines.
Scientific Research Applications
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a cross-linking agent in DNA and protein studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to cross-link biomolecules makes it a valuable tool in studying molecular interactions and stability.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide): Similar structure but with a butane linker instead of a naphthalene core.
N,N’-(3,3’-Dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide): Contains a biphenyl core with dimethyl substitutions.
Uniqueness
N,N’-(Naphthalene-1,5-diyl)bis(3-oxobutanamide) is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
54940-90-8 |
---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-oxo-N-[5-(3-oxobutanoylamino)naphthalen-1-yl]butanamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(21)9-17(23)19-15-7-3-6-14-13(15)5-4-8-16(14)20-18(24)10-12(2)22/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
HAWUSTKXUCKDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.